Cas no 878668-29-2 (2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid)

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is a specialized thiazole derivative featuring a cyclopropanecarbonyl-amino substituent and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The cyclopropane ring and thiazole core contribute to its structural rigidity, which may enhance binding affinity in target interactions. The carboxylic acid moiety allows for further derivatization, enabling the development of prodrugs or conjugates. Its well-defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions with appropriate safety precautions.
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid structure
878668-29-2 structure
Product Name:2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
CAS No:878668-29-2
MF:C9H10N2O3S
MW:226.252300739288
CID:2150934
Update Time:2025-10-19

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropanecarbonylamino)-4-methylthiazole-5-carboxylic acid
    • 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
    • 2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid
    • 1440AF
    • Inchi: 1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
    • InChI Key: INLJLDHNDACXKO-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C)N=C1NC(C1CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 293
  • Topological Polar Surface Area: 108

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Pricemore >>

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Additional information on 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic Acid: A Comprehensive Overview

The compound 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid, identified by the CAS No. 878668-29-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule's structure comprises a thiazole ring, a cyclopropane moiety, and a carboxylic acid group, which collectively contribute to its diverse chemical properties.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The integration of a cyclopropane group into the structure of this compound introduces additional complexity and potential for biological activity. Cyclopropane rings are known for their strain energy, which can enhance reactivity and bioavailability when incorporated into drug molecules.

The synthesis of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid involves a multi-step process that combines principles from both organic synthesis and medicinal chemistry. Researchers have explored various methodologies to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring similar compounds with enhanced pharmacokinetic profiles.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, research into its anticancer properties has revealed selective cytotoxicity against certain cancer cell lines, which could pave the way for its use in targeted therapies.

The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid also makes it a valuable tool in combinatorial chemistry. By modifying substituents on the thiazole ring or altering the cyclopropane moiety, researchers can generate a library of related compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds with improved efficacy and reduced toxicity profiles.

From an environmental perspective, the compound's biodegradability and ecological impact have also been subjects of recent research. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further investigations are required to fully understand its environmental fate and ensure sustainable practices during its production and application.

In conclusion, 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid represents a fascinating intersection of organic synthesis and pharmacological research. Its unique structure, coupled with advancements in synthetic methodologies and biological testing, positions it as a promising candidate for future drug development efforts. As research continues to unfold, this compound is likely to contribute significantly to our understanding of thiazole-based therapeutics and their potential applications in medicine.

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